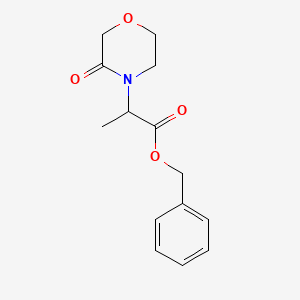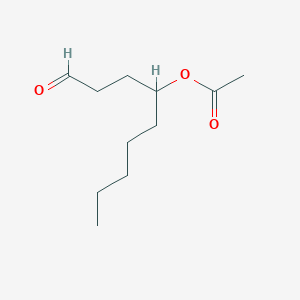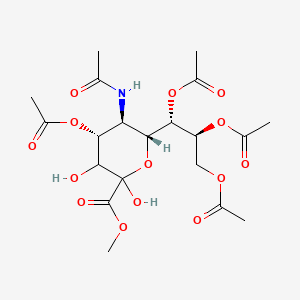
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate is a versatile sialic acid intermediate used in the preparation of neuraminic acid derivatives. This compound is often present as the terminal sugar of glycoproteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate involves multiple steps. One common method includes the acetylation of neuraminic acid derivatives. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides.
科学的研究の応用
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex neuraminic acid derivatives.
Biology: Plays a role in the study of glycoproteins and their functions.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
作用機序
The compound exerts its effects by interacting with specific molecular targets and pathways. It is involved in the modification of glycoproteins, which can influence various biological processes such as cell signaling and immune response .
類似化合物との比較
Similar Compounds
- N-Acetyl-2-chloro-2-deoxyneuraminic acid methyl ester 4,7,8,9-tetraacetate
- Methyl N-acetyl-4,7,8,9-tetra-O-acetyl-2-chloro-2-deoxy-β-neuraminate
Uniqueness
5-(Acetylamino)-5-deoxy-D-erythro-L-gluco-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate is unique due to its specific acetylamino and tetraacetate groups, which provide distinct chemical properties and reactivity compared to similar compounds .
特性
分子式 |
C20H29NO14 |
|---|---|
分子量 |
507.4 g/mol |
IUPAC名 |
methyl (4R,5S,6R)-5-acetamido-4-acetyloxy-2,3-dihydroxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C20H29NO14/c1-8(22)21-14-16(15(33-11(4)25)13(32-10(3)24)7-31-9(2)23)35-20(29,19(28)30-6)18(27)17(14)34-12(5)26/h13-18,27,29H,7H2,1-6H3,(H,21,22)/t13-,14-,15+,16+,17+,18?,20?/m0/s1 |
InChIキー |
VOHAQEUSRKBWJV-PSJTYWPCSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C(C(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)O)OC(=O)C |
正規SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)
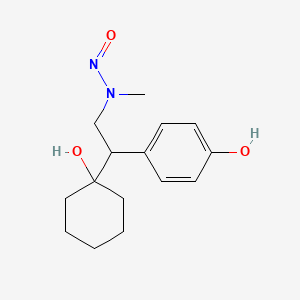

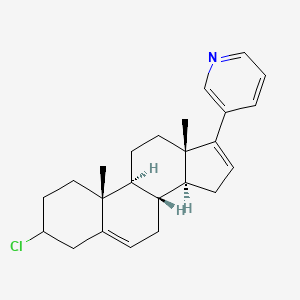
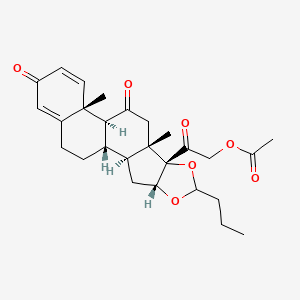
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)




![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
